molecular formula C17H15N3O3 B1385617 3-(4-Benzyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)propanoic acid CAS No. 1031651-10-1

3-(4-Benzyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)propanoic acid

Cat. No.: B1385617
CAS No.: 1031651-10-1
M. Wt: 309.32 g/mol
InChI Key: ADMZXOIERCLARO-UHFFFAOYSA-N
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Description

“3-(4-Benzyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)propanoic acid” is a chemical compound with the molecular formula C17H15N3O3 and a molecular weight of 309.32 . It is a versatile substance utilized in diverse scientific research. Its unique structure allows for the exploration of various applications, enhancing our understanding of molecular interactions and potential therapeutic interventions.


Molecular Structure Analysis

The molecular structure of this compound consists of a benzyl group attached to a dihydropyrido pyrazin ring, which is further connected to a propanoic acid group . The exact structure can be found in the MOL File: 1031651-10-1.mol .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 309.32 and a molecular formula of C17H15N3O3 . Further physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources.

Scientific Research Applications

1. Hydrogen Bonding Studies

A study by Dobbin et al. (1993) on similar dihydropyrido pyrazin derivatives demonstrated the presence of hydrogen bonding, key in understanding molecular interactions and stability. These findings contribute to the fundamental understanding of molecular structures and their interactions in a variety of contexts including drug design and biochemical processes (Dobbin, Hider, Rizvi, Maki, & Helm, 1993).

2. Synthesis Techniques

Reddy and Rao (2006) reported on the synthesis of pyrazol-4-yl propanoic acids, emphasizing the significance of synthesis methods in creating such compounds efficiently. This is crucial for pharmaceutical research and material science where these compounds may have applications (Reddy & Rao, 2006).

3. Antitumor Activity

Research by Temple and Rener (1990) on pyrido pyrazin derivatives, similar to the compound , focused on their potential as antimitotic agents with antitumor activity. Such studies are vital in the ongoing search for new cancer therapies (Temple & Rener, 1990).

4. Crystal Structure Analysis

Üngören et al. (2009) conducted research on similar dihydropyrazol compounds, examining their crystal structure. Understanding the crystal structure of such compounds is important for determining their physical and chemical properties, which can have implications in materials science and pharmaceuticals (Üngören, Saçmacı, Arici, Şahin, Arslan, & Kandemirli, 2009).

5. Multicomponent Synthesis

The multicomponent synthesis approach for related compounds was described by Bade and Vedula (2015). This highlights the importance of efficient chemical synthesis methods in producing complex organic compounds, which is essential in the development of new drugs and materials (Bade & Vedula, 2015).

6. Coordination Polymers

Research by Wang et al. (2013) on coordination polymers using pyridinyl and pyrazinyl compounds shows the relevance of these structures in material science, particularly in the creation of new types of polymers with unique properties (Wang, Li, Sun, Zhao, & Wang, 2013).

7. Supramolecular Chemistry

Kong et al. (2012) studied carboxylic acid-functionalized compounds similar to 3-(4-Benzyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)propanoic acid. Their work in supramolecular chemistry and metal-directed self-assembly provides insight into potential applications in nanotechnology and materials science (Kong, Ma, Wu, Zhao, Guo, Jiang, & Wen, 2012).

Properties

IUPAC Name

3-(4-benzyl-3-oxopyrido[2,3-b]pyrazin-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c21-15(22)9-8-14-17(23)20(11-12-5-2-1-3-6-12)16-13(19-14)7-4-10-18-16/h1-7,10H,8-9,11H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADMZXOIERCLARO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=CC=N3)N=C(C2=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Benzyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)propanoic acid
Reactant of Route 2
3-(4-Benzyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)propanoic acid
Reactant of Route 3
3-(4-Benzyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)propanoic acid
Reactant of Route 4
Reactant of Route 4
3-(4-Benzyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)propanoic acid
Reactant of Route 5
3-(4-Benzyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)propanoic acid
Reactant of Route 6
Reactant of Route 6
3-(4-Benzyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)propanoic acid

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